AF-353 hydrochloride

概要

説明

準備方法

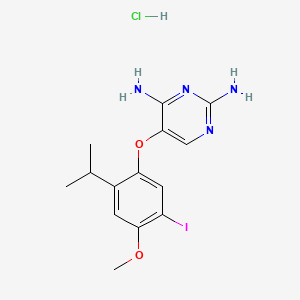

AF-353 (塩酸塩) の調製には、適切な試薬と条件下で、5-ヨード-4-メトキシ-2-プロパン-2-イルフェノールと2,4-ジアミノピリミジンを反応させる合成経路が含まれます 。 AF-353 (塩酸塩) の工業生産方法は広く文書化されていませんが、通常は標準的な有機合成技術を使用して、実験室環境で合成されます .

化学反応解析

AF-353 (塩酸塩) は、次のようなさまざまな種類の化学反応を受けます。

酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムなどの酸化剤があります。

還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤があります。

これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。

科学研究への応用

AF-353 (塩酸塩) は、次のような幅広い科学研究への応用を持っています。

化学反応の分析

AF-353 (hydrochloride) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmacological Characteristics

AF-353 exhibits high potency and selectivity for P2X3 and P2X2/3 receptors, with pIC50 values ranging from 7.3 to 8.5 for both human and rat receptors. Its antagonism is characterized as non-competitive, meaning it inhibits receptor activation by ATP without directly competing for the binding site. This property is crucial for its application in pain-related disorders where ATP plays a significant role in pain signaling pathways .

Key Pharmacokinetic Parameters:

Applications in Pain Research

AF-353 is primarily utilized in preclinical studies to investigate the role of P2X receptors in pain mechanisms. Its ability to inhibit P2X3 receptors has been shown to reduce arterial pressure and normalize hyper-reflexia in models of hypertension, suggesting potential applications in managing chronic pain conditions linked to sympathetic overactivity .

Case Studies

-

Pain Management in Animal Models:

- In studies involving rats, AF-353 demonstrated significant efficacy in reducing pain responses associated with inflammatory conditions. The compound's selective antagonism of P2X3 receptors contributed to decreased nociceptive signaling, highlighting its potential as a therapeutic agent for chronic pain management .

- Taste Modulation:

Comparative Efficacy

The following table summarizes the comparative efficacy of AF-353 against other known P2X receptor antagonists:

| Compound | Receptor Target | pIC50 Value | Mechanism | Oral Bioavailability |

|---|---|---|---|---|

| AF-353 | P2X3/P2X2/3 | 7.3 - 8.5 | Non-competitive | 32.9% |

| A-317491 | P2X3 | ~7.0 | Competitive | Not specified |

| TNP-ATP | P2X1/P2X3 | ~7.5 | Competitive | Not specified |

作用機序

類似化合物との比較

生物活性

AF-353 hydrochloride is a novel compound recognized for its potent antagonistic effects on the P2X3 and P2X2/3 receptors. These receptors, part of the purinergic receptor family, are implicated in various pain-related conditions due to their role in mediating pain signaling pathways. This article provides a comprehensive examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

AF-353 functions primarily as a dual antagonist for the P2X3 and P2X2/3 receptors. It inhibits ATP-induced intracellular calcium flux and inward currents in cells expressing these receptors. The antagonistic potency of AF-353 has been quantified using various methods such as radioligand binding assays and whole-cell voltage-clamp electrophysiology.

Potency and Selectivity

The potency of AF-353 against human and rat P2X3 receptors has been characterized by the following parameters:

| Receptor Type | pIC50 Value | IC50 (nM) |

|---|---|---|

| Human P2X3 | 8.0 | ~10 |

| Rat P2X3 | 8.0 | ~10 |

| Human P2X2/3 | 7.3 | ~50 |

AF-353 demonstrates high selectivity, with minimal effects on other P2X channels and various other receptors, enzymes, and transporter proteins at concentrations up to 300-fold higher than those required for effective antagonism .

Pharmacokinetics

AF-353 exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : 32.9%

- Half-Life : 1.63 hours

- Protein Binding : 98.2% free fraction in plasma

These characteristics suggest that AF-353 is well-suited for in vivo studies targeting pain-related disorders .

In Vitro Studies

In vitro experiments have confirmed that AF-353 effectively inhibits ATP-mediated responses in both human and rat models. For instance, studies indicated that AF-353 could significantly reduce calcium influx in response to α,β-meATP, a selective agonist for the P2X3 receptor .

Efficacy in Pain Models

AF-353 has been evaluated in several preclinical pain models to assess its therapeutic potential. In one notable study, AF-353 administration resulted in a significant reduction in pain behaviors associated with inflammatory pain models, highlighting its potential application in treating chronic pain conditions .

Comparative Analysis with Other Antagonists

When compared to other known P2X3 antagonists like A-317491 and TNP-ATP, AF-353 displayed a unique non-competitive inhibition mechanism, which may confer advantages in clinical settings by potentially reducing side effects associated with competitive antagonists .

特性

IUPAC Name |

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBBKDZPXABQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927887-18-1 | |

| Record name | 927887-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。